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Cat. No.: B8107699 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in

vitro susceptibility testing of fosfomycin, a critical antibiotic for treating various bacterial

infections, including those caused by multidrug-resistant organisms. Accurate and reproducible

susceptibility testing is paramount for appropriate clinical use and for monitoring the

emergence of resistance. This document outlines the methodologies for agar dilution, broth

microdilution, disk diffusion, and gradient diffusion testing, adhering to the guidelines

established by the Clinical and Laboratory Standards Institute (CLSI) and the European

Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction
Fosfomycin is a broad-spectrum antibiotic that inhibits the initial step of bacterial cell wall

biosynthesis. A crucial aspect of in vitro fosfomycin susceptibility testing is the supplementation

of the test medium with glucose-6-phosphate (G6P).[1] Fosfomycin enters the bacterial cell via

two transport systems: the L-alpha-glycerophosphate transporter and the hexose phosphate

transporter. The latter is induced by G6P, and its inclusion in the testing medium is essential for

reliable and accurate susceptibility results for many organisms.[1] Both CLSI and EUCAST

recommend the addition of 25 µg/mL of G6P to the test medium.[1]
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The choice of susceptibility testing method can depend on various factors, including the

required throughput, the need for quantitative MIC data, and the specific organism being

tested. The agar dilution method is considered the gold standard by both CLSI and EUCAST.[2]

[3]

Data Presentation: Interpretive Breakpoints and Quality
Control Ranges
The following tables summarize the CLSI and EUCAST interpretive criteria for fosfomycin

susceptibility testing and the acceptable quality control ranges for recommended ATCC®

reference strains.

Table 1: CLSI Interpretive Breakpoints for Fosfomycin

Organism Method Disk Content
Zone Diameter
(mm)

MIC (µg/mL)

S I

Escherichia coli

(uncomplicated

urinary tract

infections only)

Disk Diffusion

200 µg

Fosfomycin / 50

µg G6P

≥16 13-15

Escherichia coli

(uncomplicated

urinary tract

infections only)

Agar Dilution - - -

Enterococcus

faecalis

(uncomplicated

urinary tract

infections only)

Agar Dilution - - -

Source: CLSI M100[4][5]

Table 2: EUCAST Interpretive Breakpoints for Fosfomycin (Intravenous)
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Organism Method MIC (µg/mL)

S

Enterobacterales Agar/Broth Dilution ≤32

Table 3: EUCAST Interpretive Breakpoints for Fosfomycin (Oral - Uncomplicated UTI)

Organism Method Disk Content
Zone Diameter
(mm)

MIC (µg/mL)

S R

Escherichia coli Disk Diffusion

200 µg

Fosfomycin / 50

µg G6P

≥24 <24

Escherichia coli
Agar/Broth

Dilution
- - -

Source: EUCAST Breakpoint Tables[3][6]

Table 4: Quality Control (QC) Ranges for Fosfomycin Susceptibility Testing
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QC Strain Method CLSI QC Range EUCAST QC Range

Escherichia coli

ATCC® 25922

Agar Dilution (MIC in

µg/mL)
0.5 - 2 0.5 - 2

Disk Diffusion (Zone

Diameter in mm)
22 - 30 22 - 30

Staphylococcus

aureus ATCC® 29213

Agar Dilution (MIC in

µg/mL)
0.5 - 4 0.5 - 4

Pseudomonas

aeruginosa ATCC®

27853

Agar Dilution (MIC in

µg/mL)
2 - 8 2 - 8

Enterococcus faecalis

ATCC® 29212

Agar Dilution (MIC in

µg/mL)
32 - 128 32 - 128

Source: CLSI M100, EUCAST QC Tables[1][3][4][7]

Experimental Protocols
Protocol 1: Agar Dilution Method
The agar dilution method is the reference method for determining the Minimum Inhibitory

Concentration (MIC) of fosfomycin.[2][3]

Materials:

Fosfomycin analytical standard

Mueller-Hinton Agar (MHA)

Glucose-6-Phosphate (G6P)

Sterile petri dishes

Sterile saline (0.85%) or Mueller-Hinton Broth (MHB)

0.5 McFarland turbidity standard
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Bacterial cultures

Inoculum replicating device (optional)

Incubator (35 ± 2°C)

Procedure:

Media Preparation: Prepare MHA according to the manufacturer's instructions. Autoclave

and cool to 48-50°C in a water bath. Aseptically add G6P to a final concentration of 25

µg/mL.

Antibiotic Plate Preparation: Prepare serial twofold dilutions of fosfomycin in sterile water.

Add 1 part of each antibiotic dilution to 9 parts of the molten G6P-supplemented MHA to

achieve the desired final concentrations.[1] Pour the agar into sterile petri dishes and allow

them to solidify.

Inoculum Preparation: From a fresh (18-24 hour) culture, suspend several colonies in sterile

saline or MHB. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x

10⁸ CFU/mL). Further dilute the inoculum 1:10 to achieve a final concentration of

approximately 1 x 10⁷ CFU/mL.

Inoculation: Using an inoculum replicator or a calibrated loop, spot-inoculate approximately

1-2 µL of the standardized bacterial suspension onto the surface of the agar plates, including

a growth control plate (no antibiotic).

Incubation: Allow the inoculated spots to dry completely before inverting the plates. Incubate

at 35 ± 2°C for 16-20 hours in ambient air.

Result Interpretation: The MIC is the lowest concentration of fosfomycin that completely

inhibits visible growth, disregarding a faint haze or a single colony.
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Preparation

Plating Analysis
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Mix antibiotic dilutions
with molten agar
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of Fosfomycin

Prepare standardized
bacterial inoculum
(0.5 McFarland)

Spot-inoculate plates with
bacterial suspensionPour into petri dishes Incubate at 35°C

for 16-20 hours

Read MIC:
Lowest concentration
with no visible growth

Click to download full resolution via product page

Agar Dilution Workflow for Fosfomycin Susceptibility Testing.

Protocol 2: Broth Microdilution Method
The broth microdilution method is a high-throughput alternative for determining the MIC of

fosfomycin.

Materials:

Fosfomycin analytical standard

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

Glucose-6-Phosphate (G6P)

Sterile 96-well microtiter plates

Sterile saline (0.85%) or MHB

0.5 McFarland turbidity standard

Bacterial cultures
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Multichannel pipette

Incubator (35 ± 2°C)

Procedure:

Media Preparation: Prepare CAMHB according to the manufacturer's instructions. Aseptically

add G6P to a final concentration of 25 µg/mL.

Plate Preparation: Dispense 50 µL of G6P-supplemented CAMHB into each well of a 96-well

microtiter plate. Prepare serial twofold dilutions of fosfomycin in the first column of the plate,

and then perform serial dilutions across the plate using a multichannel pipette.

Inoculum Preparation: Prepare a standardized inoculum as described for the agar dilution

method. Dilute this suspension to achieve a final inoculum concentration of approximately 5

x 10⁵ CFU/mL in each well after inoculation.

Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final

volume of 100 µL per well.[4] Include a growth control well (broth and inoculum only) and a

sterility control well (broth only).

Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[4]

Result Interpretation: The MIC is the lowest concentration of fosfomycin that shows no visible

growth (clear well).[8]

Preparation

Inoculation Analysis
Prepare G6P-supplemented

CAMHB Prepare serial dilutions
of Fosfomycin in plate Add diluted inoculum

to each well
Prepare standardized
bacterial inoculum

Incubate at 35°C
for 16-20 hours

Read MIC:
Lowest concentration

with no turbidity

Click to download full resolution via product page
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Broth Microdilution Workflow for Fosfomycin Susceptibility Testing.

Protocol 3: Disk Diffusion Method
The disk diffusion method is a qualitative or semi-quantitative method for assessing

susceptibility.

Materials:

Fosfomycin disks (200 µg fosfomycin and 50 µg G6P)

Mueller-Hinton Agar (MHA) plates (150 mm)

Sterile saline (0.85%) or MHB

0.5 McFarland turbidity standard

Sterile swabs

Bacterial cultures

Incubator (35 ± 2°C)

Ruler or caliper

Procedure:

Inoculum Preparation: Prepare a standardized inoculum as described for the agar dilution

method.

Inoculation: Dip a sterile swab into the adjusted inoculum and rotate it firmly against the

upper inside wall of the tube to express excess fluid. Swab the entire surface of the MHA

plate three times, rotating the plate approximately 60 degrees between each swabbing to

ensure even distribution.

Disk Application: Aseptically apply a fosfomycin disk to the surface of the inoculated agar

plate. Gently press the disk to ensure complete contact with the agar.

Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
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Result Interpretation: Measure the diameter of the zone of complete inhibition of growth in

millimeters. Interpret the results based on the established breakpoints (see Table 1 and 3).

Preparation Plating Analysis

Prepare standardized
bacterial inoculum

Swab MHA plate
with inoculum Apply Fosfomycin disk Incubate at 35°C

for 16-20 hours
Measure zone of
inhibition (mm) Interpret as S, I, or R

Click to download full resolution via product page

Disk Diffusion Workflow for Fosfomycin Susceptibility Testing.

Protocol 4: Gradient Diffusion (Etest®) Method
The gradient diffusion method uses a predefined, continuous concentration gradient of an

antibiotic on a plastic strip to determine the MIC.

Materials:

Fosfomycin Etest® strips

Mueller-Hinton Agar (MHA) plates (150 mm)

Sterile saline (0.85%) or MHB

0.5 McFarland turbidity standard

Sterile swabs

Bacterial cultures

Incubator (35 ± 2°C)

Procedure:

Inoculum Preparation and Inoculation: Prepare a standardized inoculum and inoculate the

MHA plate as described for the disk diffusion method.
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Strip Application: Aseptically apply the fosfomycin Etest® strip to the agar surface, ensuring

the entire length of the strip is in complete contact with the agar.

Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

Result Interpretation: After incubation, an elliptical zone of inhibition will be visible. The MIC

is read where the lower edge of the inhibition ellipse intersects the MIC scale on the strip.

Preparation Plating Analysis

Prepare standardized
bacterial inoculum

Swab MHA plate
with inoculum

Apply Fosfomycin
Etest® strip

Incubate at 35°C
for 16-20 hours

Read MIC at intersection
of ellipse and strip

Click to download full resolution via product page

Gradient Diffusion (Etest®) Workflow for Fosfomycin.

Conclusion
The reliable in vitro susceptibility testing of fosfomycin is essential for its effective clinical

application. The choice of method should be guided by the specific needs of the laboratory and

the organisms being tested, with the agar dilution method serving as the reference standard.

Strict adherence to standardized protocols, particularly the supplementation of media with G6P,

is critical for obtaining accurate and reproducible results. These application notes and protocols

provide a framework for researchers, scientists, and drug development professionals to

perform robust fosfomycin susceptibility testing.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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